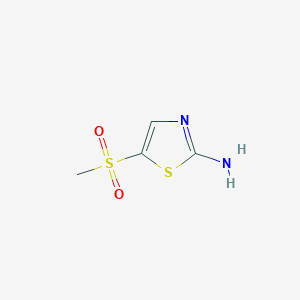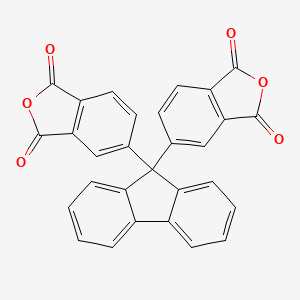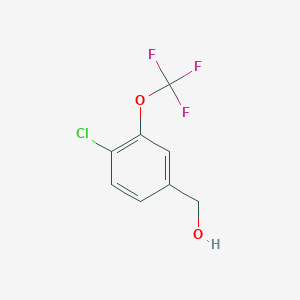
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice” discusses the synthesis of a series of derivatives of a similar compound . The derivatives were synthesized and characterized by physical and spectral methods .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Enantioselective Catalysis : (1R,3S,4S)-2-Azanorbornyl-3-methanol, derived from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones, showcasing its role in producing epoxides with good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008).
- Palladium Nanoparticles : Palladium nanoparticles stabilized by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one were efficient in catalyzing Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating the compound's utility in facilitating recoverable catalysts for organic transformations (M. Moreno-Mañas et al., 2001).
Environmental Chemistry
- Atmospheric Chemistry and Interaction : A study on methanol (CH3OH) and carbon tetrachloride (CCl4) interactions at the molecular level showed the competition between hydrogen bond and halogen bond in a [CH3OH-CCl4] complex. This research helps understand the specific interactions and potential atmospheric chemical activities influencing aerosol formation and CCl4 deposition, highlighting the relevance of studying such chemical interactions for environmental implications (D. Pal et al., 2020).
Chemistry of Materials and Reaction Mechanisms
- X-ray Structure and Conformational Studies : Tris(2-(dimethylamino)phenyl)methanol and its derivatives have been studied for their structural properties and the roles of anions and hydrogen bond in the formation of stable salts, contributing to the understanding of molecular interactions and design in material science (Junkai Zhang et al., 2015).
- Aryl Cations from Aromatic Halides : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole provided insights into reductive dehalogenation and the generation of aryl cations, which add to pi nucleophiles. This has implications for understanding the mechanisms of aromatic substitutions and the development of new synthetic pathways (S. Protti et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFVCOVRKUVQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590652 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
886500-89-6 | |
| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
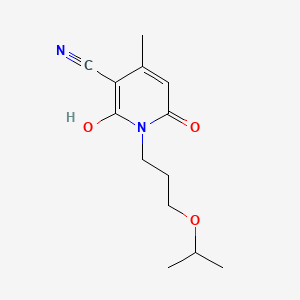
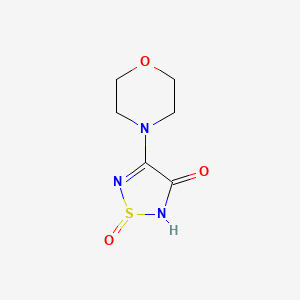
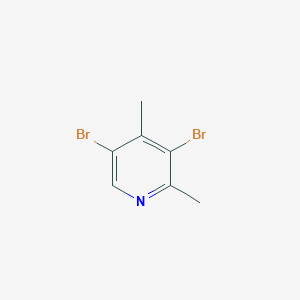
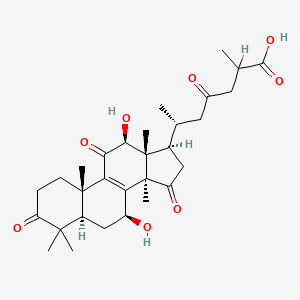
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
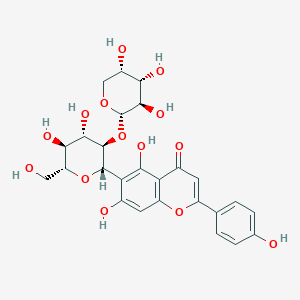
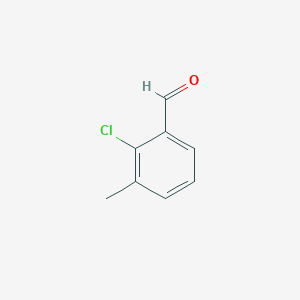
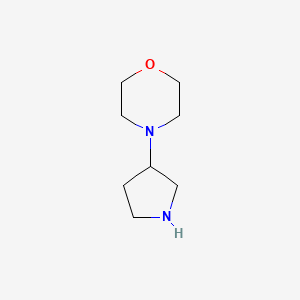
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)


